Methyl 4-(((R)-2-((R)-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving pyridine and pyrrolidine derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-chloro-4-(methylthio)pyridin-3-yl)boronic acid
- 1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine
- (6-chloropyridin-3-yl)methyl[(4-methylphenyl)methyl]amine
Uniqueness
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C25H33ClN2O3Si |
---|---|
Molekulargewicht |
473.1 g/mol |
IUPAC-Name |
methyl 4-[[(2R)-2-[(R)-[tert-butyl(dimethyl)silyl]oxy-(6-chloropyridin-3-yl)methyl]-3,4-dihydro-2H-pyrrol-5-yl]methyl]benzoate |
InChI |
InChI=1S/C25H33ClN2O3Si/c1-25(2,3)32(5,6)31-23(19-11-14-22(26)27-16-19)21-13-12-20(28-21)15-17-7-9-18(10-8-17)24(29)30-4/h7-11,14,16,21,23H,12-13,15H2,1-6H3/t21-,23-/m1/s1 |
InChI-Schlüssel |
WEFQBNYPBBZBQB-FYYLOGMGSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]([C@H]1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.